1-Benzyl-5-methoxybenzimidazol-2-amine
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Overview
Description
1-Benzyl-5-methoxybenzimidazol-2-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. This structural motif is significant in medicinal chemistry due to its stability, bioavailability, and biological activity .
Preparation Methods
The synthesis of 1-Benzyl-5-methoxybenzimidazol-2-amine typically involves the condensation of o-phenylenediamine with benzyl chloride and methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Benzyl-5-methoxybenzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include substituted benzimidazoles, N-oxides, and reduced amines .
Scientific Research Applications
1-Benzyl-5-methoxybenzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring nucleotides.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methoxybenzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptor proteins, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-Benzyl-5-methoxybenzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
5,6-Dimethylbenzimidazole: Known for its role in vitamin B12 synthesis.
2-Aminobenzimidazole: Used in acid/base catalysis and as a guanidinium group substitute.
Omeprazole: A well-known proton pump inhibitor used in the treatment of peptic ulcers
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-5-methoxybenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-7-8-14-13(9-12)17-15(16)18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNXIKPFBBSWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N2)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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